
(4-Methylcyclohexyl)methanol
Overview
Description
(4-Methylcyclohexyl)methanol is an organic compound with the molecular formula C₈H₁₆O. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. It is a colorless oil with a faint mint-like alcohol odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, producing the desired alcohol.
Industrial Production Methods: It is also produced as a byproduct (approximately 1%) in the production of cyclohexanedimethanol during the hydrogenation of dimethyl terephthalate . The reaction can be represented as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-Methylcyclohexyl)methanone.
Reduction: It can be reduced to (4-Methylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: (4-Methylcyclohexyl)methanone
Reduction: (4-Methylcyclohexyl)methane
Substitution: (4-Methylcyclohexyl)methyl chloride or bromide
Scientific Research Applications
Introduction to (4-Methylcyclohexyl)methanol
This compound, also known as 4-methylcyclohexanemethanol, is an organic compound with the formula . It is classified as a saturated higher alicyclic primary alcohol and exists in both cis and trans isomeric forms. This compound is primarily recognized for its applications in various industrial processes, particularly in the coal industry, and has garnered attention due to its environmental impact following notable contamination events.
Froth Flotation in Coal Processing
One of the primary applications of this compound is as a frothing agent in the coal industry. It facilitates the separation of coal from impurities through a froth flotation process. A patent describes a mixture containing 95% this compound, which enhances the adherence of coal particles to air bubbles, allowing for efficient extraction from rock and debris. This method has been noted for its reduced toxicity compared to traditional frothing agents like 2-ethylhexanol .
Environmental Monitoring and Analysis
The compound has been studied extensively due to its role as a contaminant following spills, notably the 2014 spill in West Virginia. Analytical methods have been developed to detect this compound in environmental water samples, utilizing solid-phase microextraction (SPME) and thin film microextraction (TFME) techniques. These methods have demonstrated superior sensitivity and lower limits of quantitation compared to traditional methods, making them essential for monitoring water quality and assessing health risks associated with contamination .
Comparative Performance of Extraction Methods
Extraction Method | Limit of Quantitation (LOQ) | Extraction Time |
---|---|---|
Solid-Phase Microextraction (SPME) | Higher than TFME | 30 min |
Thin Film Microextraction (TFME) | Lower than SPME (0.55 µg/L) | 15 min |
Hydrotrope Functionality
This compound acts as a hydrotrope, which means it can solubilize hydrophobic substances in aqueous environments. This property makes it valuable in various formulations where enhanced solubility is required, such as in cleaning products and personal care items .
Research Applications
Recent studies have explored the use of this compound in analytical chemistry for detecting various compounds, including pesticides and other volatile organic compounds. The compound's ability to alter membrane dynamics and prevent protein aggregation has also been investigated, indicating potential applications in biochemical research .
Case Study: West Virginia Spill
In January 2014, a significant spill of this compound into the Elk River raised concerns about public health due to contamination of drinking water supplies. Following this incident, extensive research was conducted to understand the compound's behavior in water systems. Studies revealed that it could readily adsorb onto polyethylene pipes, leading to prolonged exposure risks for affected households. Health impacts reported included skin irritation and respiratory issues among residents .
Case Study: Analytical Method Development
A study conducted by researchers at The University of Toledo focused on optimizing extraction methods for analyzing this compound in environmental samples. The development of TFME showed promising results with lower detection limits and faster extraction times compared to traditional methods, highlighting the importance of innovative analytical techniques for environmental monitoring .
Mechanism of Action
(4-Methylcyclohexyl)methanol acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments. It prevents protein aggregation, alters membrane dynamics, and affects metal homeostasis . The exact molecular targets and pathways involved are still under investigation, but its ability to interact with cell membranes and proteins is a key aspect of its mechanism of action.
Comparison with Similar Compounds
- Cyclohexanedimethanol
- Cyclohexanemethanol
- 2,4-Dimethylcyclohexanemethanol
Comparison: (4-Methylcyclohexyl)methanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. For example, its ability to act as a hydrotrope and its specific odor profile (mint-like and licorice-like) set it apart from other similar compounds .
Biological Activity
(4-Methylcyclohexyl)methanol, commonly referred to as 4-MCHM, is an organic compound that gained notoriety following a significant chemical spill in West Virginia in January 2014. This incident raised concerns regarding the biological activity and potential health risks associated with exposure to this compound. This article provides a comprehensive overview of the biological activity of 4-MCHM, including its toxicity, effects on various organisms, and relevant case studies.
4-MCHM is a cyclohexanol derivative with the chemical formula C₈H₁₆O. It exists in both cis and trans isomeric forms, which can exhibit different biological activities. The compound is primarily used in the coal industry for cleaning processes, leading to its environmental presence and subsequent health implications.
Acute Toxicity
Research indicates that 4-MCHM exhibits moderate acute toxicity. A study conducted on rats assessed oral and dermal toxicity, revealing that while the compound itself is not highly toxic, its metabolites may pose greater risks. The acute toxicity evaluation highlighted skin and eye irritation as significant effects observed in laboratory animals .
Mechanistic Studies
A detailed mechanistic study utilizing yeast and human lung epithelial cells demonstrated that 4-MCHM induces oxidative stress and DNA damage. In yeast cells, the compound primarily triggered responses related to transmembrane transport and transporter activity. Conversely, in human cells, it was linked to genotoxicity through DNA damage biomarkers . These findings suggest that while 4-MCHM may not be acutely lethal, it has potential chronic effects that warrant further investigation.
Long-term Effects
The long-term health impacts of 4-MCHM exposure remain poorly understood. However, evidence suggests that chronic exposure could lead to more severe health issues due to its metabolites being more toxic than the parent compound. For instance, a study indicated that low concentrations of 4-MCHM could be cytotoxic when combined with other environmental contaminants .
Elk River Spill
The most significant case study involving 4-MCHM is the Elk River chemical spill in January 2014. Approximately 10,000 gallons of crude MCHM leaked into the river, contaminating the drinking water supply for over 300,000 residents. Following the spill, numerous health complaints were reported, including skin rashes and respiratory issues. The Centers for Disease Control and Prevention (CDC) linked these symptoms to exposure to crude MCHM .
Zebrafish Feeding Study
A laboratory study using zebrafish demonstrated that exposure to varying concentrations of 4-MCHM resulted in decreased feeding rates and altered predator-prey dynamics with Daphnia magna. The zebrafish exposed to higher concentrations showed a significant reduction in their ability to capture prey, indicating potential ecological impacts from contamination .
Research Findings Summary
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting MCHM in environmental samples?
Answer: Solid-phase microextraction (SPME) and thin-film microextraction (TFME) coupled with gas chromatography–mass spectrometry (GC–MS) are validated for detecting MCHM in water samples. SPME uses fiber-based extraction, while TFME employs a larger surface area for higher sensitivity. Both methods achieve lower quantification limits (e.g., <1 µg/L) compared to traditional solid-phase extraction (SPE) . Key steps include optimizing extraction time, temperature, and fiber coatings (e.g., polydimethylsiloxane) to enhance selectivity for MCHM isomers. Calibration with deuterated internal standards improves accuracy in complex matrices.
Q. What key physicochemical properties influence MCHM’s environmental behavior?
Answer: Critical properties include:
- Aqueous solubility : 2250 mg/L (total MCHM at 23°C), with cis-isomer solubility 34% higher than trans .
- Octanol-water partition coefficient (log KOW) : 2.35 (cis) vs. 2.46 (trans), indicating greater hydrophobicity of the trans isomer .
- Dipole moments : Computed as 2.454 D (cis) and 2.425 D (trans) under aqueous conditions, affecting solubility and sorption .
- Vapor pressure : Estimated via EPI Suite software, though limitations exist in distinguishing isomers .
Advanced Research Questions
Q. How do cis and trans isomers of MCHM differ in environmental partitioning and degradation?
Answer:
- Sorption : Trans-MCHM exhibits 100% higher activated carbon sorption capacity (26.5 mg/g) than cis (12.8 mg/g) at 1 mg/L aqueous concentration, attributed to its higher log KOW .
- Biodegradation : cis-MCHM degrades faster in activated sludge systems due to preferential microbial metabolism, with first-order rate constants differing by ~20% .
- Odor thresholds : Trans-isomer is 2000× more odorous, complicating risk assessments during spills . Methodological Note : Isomer-specific analysis requires GC–MS with isomer-selective columns (e.g., DB-5ms) and heated purge-and-trap techniques .
Q. What computational approaches predict MCHM isomer behavior in environmental systems?
Answer:
- Conformational analysis : Stochastic searches with MOE software identify low-energy conformers. Boltzmann averaging of MP2/aug-cc-pwCVDZ-level dipole moments explains solubility trends .
- EPI Suite limitations : While KOWWIN and WSKOW estimate log KOW and solubility, they fail to differentiate isomers. Experimental validation is critical .
- Molecular dynamics (MD) : Simulates sorption on carbon surfaces, revealing trans-isomer’s stronger van der Waals interactions .
Q. How can researchers resolve contradictions in toxicity data across experimental models?
Answer:
- Model selection : Local lymph node assays (LLNA) show MCHM’s irritancy potential (EC3 = 5%), while in vitro cytotoxicity assays (e.g., human keratinocytes) may underestimate effects due to metabolite interactions .
- Metabolite profiling : LC–MS/MS identifies hydroxylated metabolites, which may contribute to toxicity discrepancies .
- Dose normalization : Express exposure levels relative to isomer ratios (e.g., 1:1.75 cis:trans in crude MCHM) to improve cross-study comparability .
Q. What methods effectively degrade MCHM in contaminated water systems?
Answer:
- Advanced oxidation : Ultrasonic treatment (20 kHz, 120 W) achieves >90% degradation via hydroxyl radical (·OH) generation, with pseudo-first-order kinetics .
- Biodegradation : Activated sludge systems (HRT = 12 hr) degrade cis-MCHM preferentially, requiring bioaugmentation with trans-specific microbial consortia .
- Adsorption : Granular activated carbon (GAC) columns show 85% removal efficiency, but require frequent regeneration due to trans-isomer accumulation .
Q. Methodological Notes
- Handling isomers : Separate cis/trans-MCHM via preparative HPLC (60% methanol/water) for individual studies .
- Data validation : Cross-check computational predictions (e.g., EPI Suite) with experimental partitioning data to avoid model errors .
- Safety protocols : Use silanized glassware to minimize MCHM adsorption during experiments .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
34885-03-5, 3937-48-2, 3937-49-3 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylcyclohexanemethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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